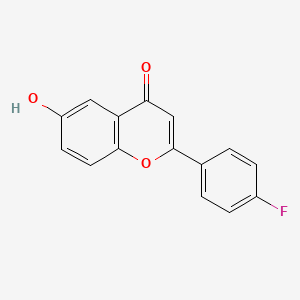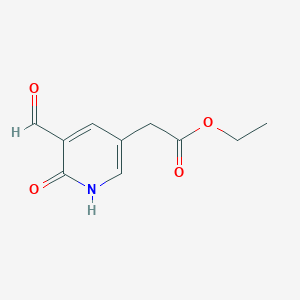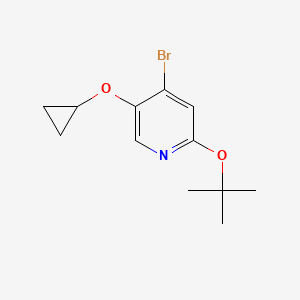
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a tert-butoxy group at the second position, and a cyclopropoxy group at the fifth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-tert-butoxy-5-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution Reactions: Corresponding azides, thiols, or ethers.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Piperidine derivatives.
科学的研究の応用
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and modulating their activity. The presence of the bromine atom and the tert-butoxy and cyclopropoxy groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
4-Bromo-2-tert-butoxy-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-2-tert-butoxy-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Bromo-2-tert-butoxy-5-propoxypyridine: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
特性
分子式 |
C12H16BrNO2 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC名 |
4-bromo-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
ZVAWOTOUODJKLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC=C(C(=C1)Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


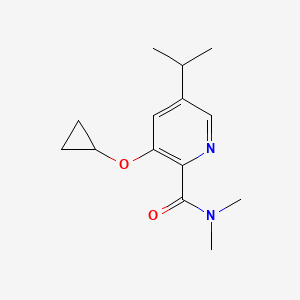
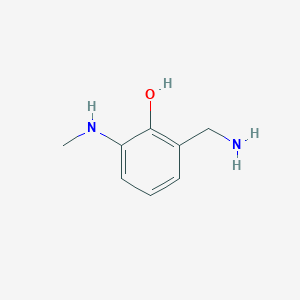
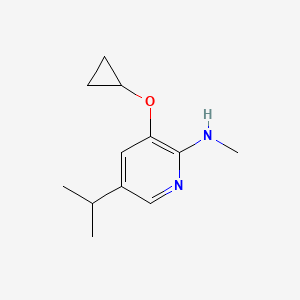

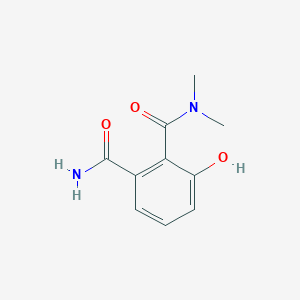
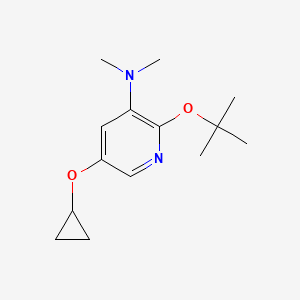

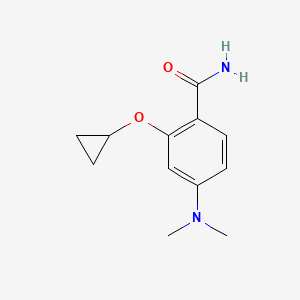
![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
